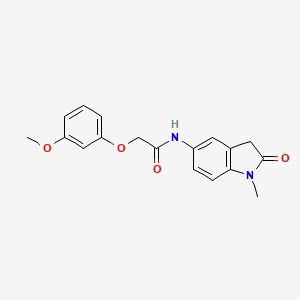![molecular formula C15H14N6O3 B6482877 3-(4-methoxyphenyl)-5,9-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione CAS No. 921530-23-6](/img/structure/B6482877.png)
3-(4-methoxyphenyl)-5,9-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methoxyphenyl)-5,9-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is a useful research compound. Its molecular formula is C15H14N6O3 and its molecular weight is 326.31 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(4-methoxyphenyl)-5,9-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione is 326.11273833 g/mol and the complexity rating of the compound is 537. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(4-methoxyphenyl)-5,9-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-methoxyphenyl)-5,9-dimethyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Activity
Triazole derivatives have shown promising anticancer activity . They can interact with various enzymes and receptors in the biological system, potentially inhibiting the growth of cancer cells .
Antimicrobial Activity
Triazole compounds have demonstrated significant antimicrobial properties . They can be effective against a wide class of Gram-positive and Gram-negative bacteria, including multidrug-resistant pathogens .
Anti-Inflammatory and Analgesic Activity
Triazoles have been found to possess anti-inflammatory and analgesic properties . They could potentially be used in the treatment of conditions characterized by inflammation and pain .
Antioxidant Activity
Triazole derivatives have shown antioxidant potential . They can neutralize harmful free radicals in the body, potentially preventing oxidative stress-related diseases .
Antiviral Activity
Triazole compounds have demonstrated antiviral properties . They could potentially inhibit the replication of various viruses .
Enzyme Inhibition
Triazoles have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . This makes them potential candidates for the treatment of various diseases related to these enzymes .
Antitubercular Agents
Triazole derivatives have shown potential as antitubercular agents . They could potentially be used in the treatment of tuberculosis .
Antidepressant Activity
Some triazole derivatives have shown promising results in the treatment of depression . They could potentially be used as antidepressants .
作用機序
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins.
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that the compound belongs to the 1,2,4-triazolo-purine class of heterocyclic compounds, which are known for their ability to form specific interactions with different target receptors . This suggests that the compound may exert its effects through direct interactions with its targets, leading to changes in their function.
Biochemical Pathways
These could potentially include pathways involved in cell proliferation, inflammation, oxidative stress, viral replication, and various enzymatic processes .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide valuable insights into the likely pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion, all of which can impact its bioavailability.
Result of Action
These could potentially include alterations in enzyme activity, changes in cell proliferation rates, modulation of inflammatory responses, and effects on oxidative stress levels .
特性
IUPAC Name |
8-(4-methoxyphenyl)-1,5-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O3/c1-19-10-12(22)16-15(23)20(2)13(10)21-11(17-18-14(19)21)8-4-6-9(24-3)7-5-8/h4-7H,1-3H3,(H,16,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOOHCSYZDETDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-hydroxy-3-(4-methoxyphenyl)-5,9-dimethyl-5,9-dihydro-6H-[1,2,4]triazolo[4,3-e]purin-6-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-fluoro-N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide](/img/structure/B6482803.png)
![2,6-difluoro-N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide](/img/structure/B6482806.png)
![3,4-difluoro-N-{1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide](/img/structure/B6482812.png)
![N-(4-fluoro-3-methylphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B6482830.png)
![N-[(2-chlorophenyl)methyl]-2-[2-(morpholin-4-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B6482850.png)
![8-[(3,4-dichlorophenyl)methoxy]-2-(morpholin-4-yl)quinoline](/img/structure/B6482857.png)
![8-[(2,5-dimethylphenyl)methoxy]-2-[4-(furan-2-carbonyl)piperazin-1-yl]quinoline](/img/structure/B6482858.png)
![N-(4-bromophenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B6482866.png)

![3-(4-ethoxyphenyl)-5,7-dimethyl-9-(2-phenylethyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B6482887.png)
![2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6482894.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]acetamide](/img/structure/B6482897.png)
![2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B6482905.png)
![N-(3,5-dimethoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B6482911.png)